molecular formula C9H7NO2 B1296936 Methyl 2-cyanobenzoate CAS No. 6587-24-2

Methyl 2-cyanobenzoate

Cat. No. B1296936
CAS RN: 6587-24-2
M. Wt: 161.16 g/mol
InChI Key: RAMPDACRJWTXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyanobenzoate is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is a benzoate ester and is typically in solid form at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 2-cyanobenzoate is 1S/C9H7NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,1H3 . This indicates that the compound has 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

Methyl 2-cyanobenzoate is a solid at room temperature . It has a molecular weight of 161.16 and a density of 1.18±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Complex Formation

Methyl 2-cyanobenzoate is used in the synthesis of palladium complexes with functionalized heterocyclic carbenes, as demonstrated in a study by Glas (2001). These complexes were characterized spectroscopically and through X-ray structure analysis, indicating their potential use in organometallic chemistry (Glas, 2001).

Fluorescent Properties

Yamada et al. (1999) identified bright blue fluorescent substances resulting from the sonochemical hydroxylation of methyl p-cyanobenzoate. These substances, including derivatives like methyl 2,5-dihydroxybenzoate, were suggested for potential applications as fluorescent chemosensors (Yamada, Hokari, Akasaka, & Iwamura, 1999).

Biotransformation Studies

Martínková et al. (1998) explored the biotransformation of nitriles by Rhodococcus equi A4. In this study, methyl-3-cyanobenzoate and methyl-4-cyanobenzoate were transformed into monomethyl isophtalate and monomethyl terephtalate, respectively, highlighting its role in biocatalysis (Martínková et al., 1998).

Nanoparticle Carrier Systems

In agricultural applications, Campos et al. (2015) discussed the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim (methyl-2-benzimidazole carbamate) and tebuconazole. These systems offer improved release profiles and reduced toxicity, demonstrating the utility of methyl 2-cyanobenzoate derivatives in nanoparticle-based delivery systems (Campos et al., 2015).

Tautomeric Equilibria Studies

Iglesias et al. (2012) conducted a study on the tautomeric equilibria of 2-cyanobenzoic acids in various phases, offering insights into the chemical behavior of related compounds, which is crucial for understanding their properties in different scientific contexts (Iglesias, Ruiz, & Allegretti, 2012).

Safety And Hazards

Methyl 2-cyanobenzoate is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

methyl 2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMPDACRJWTXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342511
Record name Methyl 2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyanobenzoate

CAS RN

6587-24-2
Record name Benzoic acid, 2-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6587-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-cyanobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (0.046 mL, 0.47 mmol) in tetrahydrofuran (2.7 mL) was chilled to -78° C. and butyllithium (0.13 mL, 0.32 mmol, 2.5 N in hexanes) was added dropwise. The solution was stirred 10 minutes and then a solution 6-fluoro-2-methyl-3-(2-methyl-pyridin-3-yl)-3H-quinazolin-4-one (0.10 g, 0.37 mmol) in tetrahydrofuran (0.7 mL) was added dropwise. The solution became intense red and was stirred 30 minutes. In a separate vessel a solution of methyl 2-cyanobenzoate (0.50 g, 3.1 mmol) in tetrahydrofuran (10 mL) was prepared and chilled to -78° C. The cold red anion solution was added to the cold methyl 2-cyanobenzoate solution via canula over 30 seconds. The resulting mixture was stirred 30 minutes at -78° C. and then quenched with saturated aqueous bicarbonate and warmed to ambient temperature. The mixture was diluted with water and repeatedly extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over magnesium sulfate and concentrated. The residue was flash chromatographed on silica gel (20×100 mm) with elution proceeding as follows: 10% ethyl acetate/hexane (50 mL), nil; 20% ethyl acetate/hexane (50 mL), unweighedrecovered 3-(2-methyl-pyridin-3-yl)-6-fluoro-2-methyl-3H-quinazolin-4-one; 30% ethyl acetate/hexane (50 mL), nil; 40% ethyl acetate/hexane (50 mL), unweighed recovered methyl 2-cyanobenzoate; 50% ethyl acetate/hexane (50 mL), unweighed impurity; 60% ethyl acetate/hexane (50 mL), mixture of impurity and desired product; 70% ethyl acetate/hexane (50 mL), product. The product containing fractions were combined and concentrated. The residue was triturated with 1% ethyl acetate/ether and the yellow solid which formed was collected and dried to yield 0.017 g (10%) of 2-{2-[6-fluoro-3-(2-methyl-pyridin-3-yl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-1-hydroxy-vinyl}-benzonitrile which had: mp 213-215° C.; 1H NMR δ8.70 (d, J=4 Hz, 1 H), 7.85 (dd, J=3, 8 Hz, 1 H), 7.67 (d, J=7 Hz, 1 H), 7.60 (d, J=9 Hz, 1 H), 7.58-7.38 (m, 6 H), 4.94 (s, 1 H), 2.44 (s, 3 H). Analysis calculated for C23H15FN4O2.0.25 H2O: C, 68.57; H, 3.88; N, 13.91. Found: C, 68.52, 68,91; H, 4.13, 4.21; N, 13.25, 13.28.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
solvent
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Three
Name
6-fluoro-2-methyl-3-(2-methyl-pyridin-3-yl)-3H-quinazolin-4-one
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Two identical reactions were run side by side. A solution of diisopropylamine (0.120 mL, 0.91 mmol) in tetrahydrofuran (5.4 mL) was chilled to -78° C. and butyllithium (0.26 mL, 0.65 mmol, 2.5 N in hexanes) was added dropwise. The solution was stirred 10 minutes and then a solution 3-(2-chloro-pyridin-3-yl)-6-fluoro-2-methyl-3H-quinazolin-4-one (0.204 g, 0.70 mmol) in tetrahydrofuran (5 mL) was added dropwise. The solution became intense red and was stirred 30 minutes. In a separate vessel a solution of methyl 2-cyanobenzoate (1.02 g, 6.33 mmol) in tetrahydrofuran (15 mL) was prepared and chilled to -78° C. The cold red anion solution was added to the cold methyl 2-cyanobenzoate solution via canula over 30 seconds. The resulting mixture was stirred 1 hour at -78° C. and then quenched with saturated aqueous bicarbonate and warmed to ambient temperature. The mixture was diluted with water and repeatedly extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over magnesium sulfate and concentrated. The residues from the two side by side reactions were combined and flash chromatographed on silica gel (40×220 mm) with elution proceeding as follows: 10% ethyl acetate/hexane (250 mL), nil; 20% ethyl acetate/hexane (250 mL), nil; 30% ethyl acetate/hexane (50 mL), unweighed impurity; 40% ethyl acetate/hexane (250 mL), unweighed recovered 3-(2-chloro-pyridin-3-yl)-6-fluoro-2-methyl-3H-quinazolin-4-one; 50% ethyl acetate/hexane (250 mL), nil; 60% ethyl acetate/hexane (250 mL), desired product (tlc Rf =0.3 with 50% ethyl acetate/hexane on silica gel). The product containing fractions were combined and concentrated. The residue was triturated with ether and the light yellow solid which formed was collected and dried to yield 0.093 g (17%) of 2-{2-[6-fluoro-3-(2-methyl-pyridin-3-yl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-1-hydroxy-vinyl}-benzonitrile which had: mp 217-218° C.; 1H NMR δ8.60 (dd, J=3, 5 Hz, 1 H), 7.85 (dd, J=3, 8 Hz, 1 H), 7.81 (dd, J=2, 8 Hz, 1 H), 7.67 (d, J=7 Hz, 1 H), 7.58-7.42 (m, 6 H), 4.98 (s, 1 H). Analysis calculated for C21H12ClFN4O2 : C, 63.09; H, 2.89; N, 13.38. Found: C, 62.90; H, 2.81; N, 13.01.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two
Quantity
0.26 mL
Type
reactant
Reaction Step Three
Name
3-(2-chloro-pyridin-3-yl)-6-fluoro-2-methyl-3H-quinazolin-4-one
Quantity
0.204 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Phthalamic acid (240 g, 1.37 moles) in methylenechloride (1.7 l) was stirred and cooled to <5° in an ice bath. Triethylamine (244 ml, 176 g, 1.74 moles) was added and a clear solution was obtained. Methyl chloroformate (200 g, 163 ml, 2.1 moles) was added at such a rate that the temperature did not exceed 5°. As the addition continued, triethylamine hydrochloride precipitated and carbon dioxide was evolved. On completion of the addition, the ice bath was removed and stirring was continued for 12-20 hrs. at room temperature. Triethylamine hydrochloride was removed by filtration and the methylene chloride evaporated. The residue was dissolved in ether (2 l), and this ether solution washed with water, dried over anhydrous sodium sulfate and evaporated. Distillation under reduced pressure gave methyl 2-cyanobenzoate, b.p. 125° at 2.5 mm, 215 g (97%), a solid at room temperature, M.P. 45°-6°.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
244 mL
Type
reactant
Reaction Step Two
Quantity
163 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyanobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyanobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyanobenzoate
Reactant of Route 5
Methyl 2-cyanobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyanobenzoate

Citations

For This Compound
25
Citations
O Exner, Z Friedl, P Fiedler - Collection of Czechoslovak chemical …, 1983 - cccc.uochb.cas.cz
… Materiah: Methyl 2-cyanobenzoate Ul) mp 51C; ethyl 2-cyanobenzoale (III) mp 67C; methyl 3-cyanopropanoate (VII) bp 99-100C at 1'0 kPa, 11~0 1'4245; ethyl 2-cyanobicyclo[2,2,2]…
Number of citations: 10 cccc.uochb.cas.cz
V NarayanaáMurthy, HR Mohan - RSC advances, 2020 - pubs.rsc.org
… and methyl-2-cyanobenzoate or ethyl-2-cyanobenzoate. … -benzamide (2) and methyl-2-cyanobenzoate (3) as a model … hydrolysis product (4) of methyl-2-cyanobenzoate (Table 1). To …
Number of citations: 9 pubs.rsc.org
AD Dunn - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
… The reaction between methyl 2-cyanobenzoate and its pyridine analogues gave isoindolin-3-ones, phthalazin-4(3//)-ones and their corresponding aza analogues. Some reactions of …
Number of citations: 7 onlinelibrary.wiley.com
R Shankar, MB Wagh, MV Madhubabu, N Vembu… - Synlett, 2011 - thieme-connect.com
… A solution of methyl 2-cyanobenzoate (0.5 g, 0.003 mol), 2-aminophenylmethanol (0.57 g, 0.0047 mol) in TFA (10 mL) was refluxed for 10-12 h, and the progress of the reaction was …
Number of citations: 17 www.thieme-connect.com
L Martínková, N Klempier, I Prepechalov´… - Biotechnology …, 1998 - Springer
… Methyl-2-cyanobenzoate was accepted neither by the whole cells nor by the semipurified enzyme. This was probably due to steric hindrances. …
Number of citations: 20 link.springer.com
M Bakthadoss, MA Hussain, TT Reddy - Chemical Communications, 2023 - pubs.rsc.org
… the meta-olefinated product (3s) to produce the corresponding carboxylic acid, followed by esterification that led to the anticipated esterified product (3aj) and methyl-2-cyanobenzoate (…
Number of citations: 1 pubs.rsc.org
TH Fife, BR DeMark - Journal of the American Chemical Society, 1976 - ACS Publications
Methyl 2-aminomethylbenzoate cyclizes at 30 C in H2O to phthalimidine with apparent hydroxideion catalysis. The value of the second-order rate constant koH (7 X 103 M~'s-1) is—105-…
Number of citations: 40 pubs.acs.org
VA Tkachuk, OV Hordiyenko, IV Omelchenko… - Monatshefte für Chemie …, 2018 - Springer
… The approach via saponification of methyl 2-cyanobenzoate (4) was proved to be the best method which, with an improvement of acid preparation (up to 76% yield) and prolonged ester …
Number of citations: 2 link.springer.com
Y Shimada, H Akane, N Taniguchi… - Chemical and …, 2005 - jstage.jst.go.jp
… The methyl 2-cyanobenzoate (12) was synthesized as described below. The phthalic anhydride (13) was hydrolyzed by 28% NH4OH to give 2-(aminocarbonyl)benzoic acid (14),13) …
Number of citations: 11 www.jstage.jst.go.jp
S Fustero, MD Díaz, JS Carrió… - European Journal of …, 2001 - Wiley Online Library
… compounds were prepared by a procedure similar to that described above for compounds 3, but using either 1,2-dicyanobenzene 2b (0.46 g, 3.6 mmol) or methyl 2-cyanobenzoate 2c (…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.